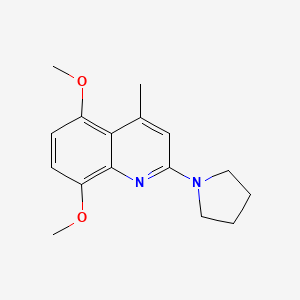![molecular formula C23H18N4O2 B5788811 ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5788811.png)
ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, also known as EAPQ, is a novel compound with potential applications in scientific research. It is a heterocyclic compound that has been synthesized using various methods, and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments.
作用機序
The mechanism of action of ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been shown to inhibit the activity of various protein kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. It has also been shown to have potent anticancer activity, which may make it a useful tool for cancer research. However, there are also limitations to using ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate in lab experiments. Its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, its potential toxicity and side effects have not been fully characterized, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. One area of research is to further characterize its mechanism of action, particularly with respect to its inhibition of topoisomerase II and protein kinases. Another area of research is to investigate its potential as a therapeutic agent for diseases other than cancer, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to characterize its potential toxicity and side effects, which will be important for determining its suitability for use in humans.
合成法
Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be synthesized using various methods, including the Pictet-Spengler reaction and the Suzuki-Miyaura cross-coupling reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with a carbonyl compound, followed by cyclization to form the heterocyclic ring. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an arylboronic acid with an aryl halide, followed by cyclization to form the heterocyclic ring. Both methods have been used successfully to synthesize ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate.
科学的研究の応用
Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has also been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
ethyl 2-amino-1-naphthalen-1-ylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c1-2-29-23(28)19-20-22(26-17-12-6-5-11-16(17)25-20)27(21(19)24)18-13-7-9-14-8-3-4-10-15(14)18/h3-13H,2,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFVVBMKQAUFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC5=CC=CC=C54)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)


amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5788776.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788785.png)


![N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788798.png)
![N-[2-(3-methylbutoxy)benzoyl]-beta-alanine](/img/structure/B5788810.png)
![N-(2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5788819.png)
![methyl 4-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5788820.png)
![6-(3-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5788834.png)
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol](/img/structure/B5788843.png)